(S)-(+)-2-Hexanol

Description

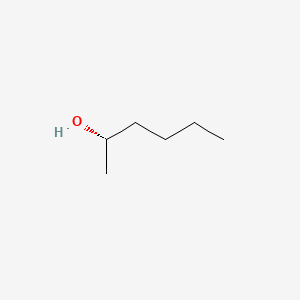

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-hexan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVRIHYSUZMSGM-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52019-78-0 | |

| Record name | (2S)-hexan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXANOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM3G4T9YH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (S)-(+)-2-Hexanol: Chemical and Physical Properties

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. The information is curated for professionals in research and development who require precise and reliable data for their work in organic synthesis, pharmaceutical development, and materials science.

Chemical Identity

This compound is a chiral secondary alcohol.[1] It is the (S)-enantiomer of 2-hexanol, a six-carbon alcohol where the hydroxyl group is located on the second carbon atom.[1][2] Its chemical formula is C6H14O.[1][2][3]

| Identifier | Value |

| IUPAC Name | (2S)-hexan-2-ol[4] |

| Synonyms | s-(+)-2-hexanol, (S)-2-Hexyl alcohol[4] |

| CAS Number | 52019-78-0[4] |

| Molecular Formula | C6H14O[3][4][5][6][7] |

| Molecular Weight | 102.17 g/mol [5][8][9] |

| InChI Key | QNVRIHYSUZMSGM-UHFFFAOYNA-N[4] |

| SMILES | CCCCC(C)O[2][4] |

Physicochemical Properties

This compound is a colorless liquid with a characteristic alcoholic, wine-like, and fruity odor.[5][10][11] It is a flammable liquid and should be handled with appropriate safety precautions.[9][11]

Summary of Physical Properties

The following table summarizes the key physical properties of 2-hexanol. Note that some data points are for the racemic mixture, as specific data for the (S)-enantiomer is not always available.

| Property | Value | Unit |

| Appearance | Colorless liquid[5][11] | - |

| Boiling Point | 136 - 138[5][8][9] | °C |

| Melting Point | -23[1][6] | °C |

| Density | 0.814 (at 20°C)[10] | g/mL |

| Refractive Index (n20/D) | 1.414[8][10] | - |

| Flash Point | 41[5][9][11] | °C |

| Water Solubility | Poor/Slightly soluble (14 g/L)[1][4][5][10] | g/L |

| Solubility | Soluble in ethanol (B145695) and diethyl ether[1] | - |

| Vapor Pressure | ~2.06 (at 20°C)[9] | hPa |

| Vapor Density | 3.5 (air = 1)[5][11] | - |

| logP (Octanol/Water Partition Coefficient) | 1.76[11] | - |

Optical Properties

A defining characteristic of this compound is its optical activity, meaning it rotates the plane of polarized light. The "(+)" designation indicates that it is dextrorotatory.

| Property | Value |

| Optical Rotation [α]D | +12.0° to +14.0° (neat) |

Chemical Properties and Reactivity

As a secondary alcohol, this compound undergoes reactions typical for this functional group.[2]

-

Oxidation : It can be oxidized to the corresponding ketone, 2-hexanone.

-

Esterification : It reacts with carboxylic acids or their derivatives to form esters.

-

Reactivity : It is incompatible with strong oxidizing agents.[10][11]

-

Stability : The compound is stable under normal conditions.[10]

Experimental Protocols

Determination of Optical Rotation

The optical rotation of this compound is a critical parameter for confirming its enantiomeric identity and purity.

Objective: To measure the specific rotation of a sample of this compound.

Apparatus:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (1 dm length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Sample Preparation: Prepare a solution of known concentration by accurately weighing a sample of this compound and dissolving it in a suitable solvent (e.g., ethanol) in a volumetric flask. If measuring "neat," no solvent is required.

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank (the pure solvent or an empty cell for a neat sample).

-

Measurement:

-

Rinse the polarimeter cell with the sample solution.

-

Fill the cell with the sample, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter.

-

Record the observed rotation (α) at a constant temperature (typically 20°C or 25°C).

-

-

Calculation of Specific Rotation [α]:

-

The specific rotation is calculated using the formula: [α] = α / (l × c) where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration of the solution in g/mL (or density in g/mL for a neat sample)

-

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the quality control analysis of this compound, focusing on identity and purity verification.

Caption: Quality control workflow for this compound analysis.

Safety and Handling

This compound is a flammable liquid and an irritant.[5][9]

-

Hazards: Flammable liquid and vapor. Causes skin irritation. May cause drowsiness or dizziness.[11]

-

Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[11]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[4]

This substance may have effects on the nervous system, potentially leading to peripheral neuropathy with prolonged or repeated exposure.[11]

Applications in Research and Development

Due to its chiral nature, this compound is a valuable building block in asymmetric synthesis. It is used in the preparation of key intermediates for the total synthesis of biologically active molecules, such as the antiviral glycolipid cycloviracin B1.[4] It also serves as a chiral solvent or resolving agent in certain chemical processes.

References

- 1. 2-Hexanol - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for 2-Hexanol (HMDB0061886) [hmdb.ca]

- 3. brainly.in [brainly.in]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. 2-Hexanol | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. CAS 626-93-7: (±)-2-Hexanol | CymitQuimica [cymitquimica.com]

- 8. 2-Hexanol 99 626-93-7 [sigmaaldrich.com]

- 9. scent.vn [scent.vn]

- 10. 2-HEXANOL | 626-93-7 [chemicalbook.com]

- 11. ICSC 0488 - 2-HEXANOL [chemicalsafety.ilo.org]

(S)-(+)-2-Hexanol CAS number 52019-78-0

An In-depth Technical Guide to (S)-(+)-2-Hexanol

Introduction

This compound (CAS Number: 52019-78-0) is a chiral secondary alcohol that serves as a valuable building block in organic synthesis. As an enantiomerically pure compound, it is of significant interest to researchers in academia and industry, particularly in the fields of pharmaceutical development, and the synthesis of complex, biologically active molecules.[1] Its defined stereochemistry makes it a crucial intermediate for creating specific stereoisomers of target molecules, which is often essential for desired pharmacological activity.

This guide provides a comprehensive overview of the technical data and methodologies associated with this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 52019-78-0 |

| Molecular Formula | C₆H₁₄O[1][2] |

| Molecular Weight | 102.17 g/mol [1][2] |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 137-138 °C[1] |

| Melting Point | -23 °C (for racemic mixture)[3] |

| Density | 0.818 g/mL at 25 °C[1] |

| Flash Point | 51.1 °C (124 °F)[1][4] |

| Refractive Index (n²⁰/D) | 1.415[1] |

| Water Solubility | Slightly soluble[1][5] |

Synthesis and Purification

The synthesis of enantiomerically specific alcohols like this compound can be approached through various methods, including the reduction of a corresponding ketone using chiral catalysts or enzymatic resolution. A general laboratory-scale synthesis involves the reduction of 2-hexanone (B1666271).

Experimental Protocol: Reduction of 2-Hexanone

This protocol describes a general method for the reduction of 2-hexanone to 2-hexanol (B165339). To achieve the specific (S)-(+) enantiomer, an asymmetric reducing agent or a chiral catalyst would be required.

Materials:

-

2-Hexanone (methyl n-butyl ketone)

-

Sodium borohydride (B1222165) (NaBH₄) or a similar reducing agent

-

Methanol or Ethanol

-

Diethyl ether

-

Dilute Hydrochloric Acid (e.g., 1M HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2-hexanone in methanol.

-

Reduction: Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases. This step neutralizes the excess reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent (diethyl ether) using a rotary evaporator.

-

Purification: Purify the crude 2-hexanol by fractional distillation to obtain the final product.[6]

Purification Methods

-

Fractional Distillation: This is the most common method for purifying 2-hexanol, taking advantage of its boiling point to separate it from impurities with different volatilities.[7]

-

Solvent Extraction: This technique can be used to remove water-soluble impurities from the crude product before the final distillation step.[7]

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

| Spectrum Type | Key Chemical Shifts / Peaks (ppm or cm⁻¹) |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): ~3.8 (m, 1H, -CHOH), ~1.4 (m, 2H), ~1.3 (m, 4H), ~1.15 (d, 3H, -CH(OH)CH₃), ~0.9 (t, 3H, -CH₂CH₃)[2][8] |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): ~68.0, ~39.0, ~28.0, ~23.0, ~22.8, ~14.0[2][9] |

| IR Spectrum | ~3350 cm⁻¹ (O-H stretch, broad), ~2930 cm⁻¹ (C-H stretch), ~1120 cm⁻¹ (C-O stretch)[10] |

Applications in Research and Development

This compound's primary value lies in its application as a chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

-

Chiral Intermediate: It is used in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The stereocenter of the alcohol can be retained or inverted during subsequent chemical transformations, allowing for precise control over the final product's stereochemistry.

-

Flavor and Fragrance: Chiral alcohols and their derivatives are used in the flavor and fragrance industry, where different enantiomers can have distinct scents and tastes.

-

Asymmetric Synthesis: It can be used as a starting material for the synthesis of chiral ligands or auxiliaries that are employed in asymmetric catalysis.

Role as a Chiral Building Block

Caption: Role of this compound as a precursor in synthesis.

Safety and Handling

This compound is a flammable liquid and requires careful handling in a laboratory setting.[11][12]

| Hazard Information | Details |

| GHS Pictograms | Flammable (GHS02), Harmful (GHS07) |

| Hazard Statements | H226: Flammable liquid and vapor.[12][13] H302: Harmful if swallowed.[12][13] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12][14] H335: May cause respiratory irritation.[12] |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[13] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12] P280: Wear protective gloves/protective clothing/eye protection/face protection.[13] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |

Handling:

-

Use in a well-ventilated area or a fume hood.[11]

-

Keep away from ignition sources and take precautionary measures against static discharge.[11]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[11]

Storage:

-

Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[11]

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Do not empty into drains.[11]

Conclusion

This compound is a fundamentally important chiral alcohol with well-defined physicochemical properties and established synthetic routes. Its primary utility as a chiral building block makes it an indispensable tool for chemists engaged in the synthesis of complex, high-value molecules. Proper understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. Cas 52019-78-0,this compound | lookchem [lookchem.com]

- 2. 2-Hexanol | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hexanol - Wikipedia [en.wikipedia.org]

- 4. This compound, 52019-78-0 [thegoodscentscompany.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. prepchem.com [prepchem.com]

- 7. zhongdachemical.com [zhongdachemical.com]

- 8. hmdb.ca [hmdb.ca]

- 9. spectrabase.com [spectrabase.com]

- 10. 2-Hexanol [webbook.nist.gov]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. cpachem.com [cpachem.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Profile of (S)-(+)-2-Hexanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-(+)-2-Hexanol, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols for these techniques, and includes a visual workflow of the spectroscopic analysis process.

Data Presentation

The following tables summarize the key spectroscopic data for 2-Hexanol (B165339). It is important to note that while the specific rotation distinguishes the (S)-(+) and (R)-(-) enantiomers, their NMR, IR, and mass spectra are identical in achiral solvents. The data presented here is representative of 2-hexanol in general.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Frequency: 90 MHz[1][2]

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

| ~3.8 | m | 1H | H-2 (CH-OH) |

| ~1.7 | s | 1H | OH |

| ~1.4 | m | 2H | H-3 (CH₂) |

| ~1.3 | m | 4H | H-4, H-5 (CH₂) |

| ~1.15 | d | 3H | H-1 (CH₃) |

| ~0.9 | t | 3H | H-6 (CH₃) |

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃, Frequency: 25.16 MHz[1]

| Chemical Shift (δ) in ppm | Carbon Assignment |

| ~68.0 | C-2 (CH-OH) |

| ~38.9 | C-3 |

| ~28.1 | C-4 |

| ~23.5 | C-1 |

| ~22.8 | C-5 |

| ~14.1 | C-6 |

Infrared (IR) Spectroscopy

The IR spectrum of 2-hexanol exhibits characteristic absorptions for an alcohol.[3]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2930 | Strong | C-H stretch (sp³) |

| ~1115 | Strong | C-O stretch |

Mass Spectrometry (MS)

The mass spectrum of 2-hexanol shows typical fragmentation patterns for a secondary alcohol.[1][4][5]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 102 | Low | [M]⁺ (Molecular Ion) |

| 87 | Moderate | [M - CH₃]⁺ |

| 84 | Low | [M - H₂O]⁺ |

| 69 | Moderate | [M - H₂O - CH₃]⁺ |

| 45 | 100 (Base Peak) | [CH₃CHOH]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard

-

NMR tube (5 mm)

-

Pipette

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a small vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium (B1214612) signal of the CDCl₃ and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra relative to TMS (0 ppm).

Note on Chiral Analysis: To distinguish between enantiomers using NMR, a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent can be used.[6][7] This creates diastereomeric complexes that will have distinct NMR spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the hydroxyl group.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Kimwipes and a suitable solvent (e.g., isopropanol) for cleaning

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental absorptions.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum will show absorbance or transmittance as a function of wavenumber. Identify the characteristic absorption bands for the O-H and C-O functional groups.

-

Cleaning: Clean the ATR crystal thoroughly with a Kimwipe soaked in isopropanol (B130326) and allow it to dry completely.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its structure.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS)

-

A suitable volatile solvent (e.g., dichloromethane (B109758) or methanol)

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet using a microsyringe. The sample is vaporized and carried by an inert gas through the GC column.

-

Separation (GC): The GC separates the sample from the solvent and any impurities based on their boiling points and interactions with the column's stationary phase.

-

Ionization (MS): As the 2-hexanol elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is commonly used, where the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to deduce the structure. The base peak (the most intense peak) is a key indicator of the most stable fragment. Alcohols often undergo α-cleavage and dehydration.[5]

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. 2-Hexanol | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 2-Hexanol [webbook.nist.gov]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. blogs.rsc.org [blogs.rsc.org]

- 7. researchgate.net [researchgate.net]

Unveiling the Natural Origins of (S)-(+)-2-Hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Hexanol, a chiral secondary alcohol, is a naturally occurring volatile organic compound found in a variety of plants, fruits, and fermented products. Its presence contributes to the characteristic aroma and flavor profiles of these natural sources. This technical guide provides an in-depth overview of the natural occurrence and sources of this compound, detailing quantitative data, experimental protocols for its isolation and identification, and insights into its biosynthetic pathways.

Natural Occurrence and Sources

This compound has been identified as a component of the essential oils and volatile emissions of numerous plants and fruits. Its enantiomeric distribution is often specific to the natural source, making chiral analysis a crucial tool for authentication and quality control.

Fruit Volatiles

Apples (Malus domestica) are a notable source of 2-hexanol (B165339). While the enantiomeric distribution can vary between cultivars, studies have indicated the presence of the (S)-(+)-enantiomer. For instance, in some apple varieties, (S)-2-hexanol has been identified as a contributor to the overall aroma profile.

Passion fruit (Passiflora edulis) is another fruit where 2-hexanol is found as a volatile component. The complex aroma of passion fruit is attributed to a mixture of esters, alcohols, and terpenes, with 2-hexanol playing a role in the overall sensory perception.

Fermented Beverages

The fermentation process in beverages like wine can lead to the formation of 2-hexanol. It is considered a fermentation-derived compound, with its presence and concentration influenced by the yeast strain and fermentation conditions. Chiral analysis of 2-hexanol in wine can provide insights into the fermentation process and the authenticity of the product.

Microbial Production

Certain microorganisms, particularly species of the genus Clostridium, are known to produce 2-hexanol. For example, Clostridium carboxidivorans has been shown to produce hexanol through the syngas fermentation process. While the primary product is often a mixture of alcohols, the potential for stereoselective production of this compound by microbial fermentation is an area of active research.

Quantitative Data on this compound Occurrence

Quantitative data on the specific concentration of this compound in natural sources is often presented as part of a broader volatile profile analysis. The enantiomeric excess (e.e.) is a key parameter used to describe the predominance of one enantiomer over the other.

| Natural Source | Analyte | Concentration / Enantiomeric Excess (e.e.) | Analytical Method |

| Apple Cultivars | 2-Hexanol | Varies by cultivar; (S)-enantiomer often present | Chiral GC-MS |

| Passion Fruit | 2-Hexanol | Component of volatile fraction | GC-MS |

| Wine | 2-Hexanol | Fermentation-dependent | Chiral GC-MS |

Note: Specific quantitative values for this compound are highly dependent on the specific cultivar, ripeness, processing, and analytical methodology. The table provides a general overview.

Experimental Protocols

The isolation, identification, and chiral analysis of this compound from natural sources typically involve a combination of extraction, chromatography, and mass spectrometry techniques.

Isolation of Volatile Compounds from Passion Fruit

Objective: To extract the volatile fraction from passion fruit pulp for subsequent analysis.

Methodology:

-

Sample Preparation: Homogenize fresh passion fruit pulp.

-

Extraction: Utilize headspace solid-phase microextraction (HS-SPME) for the extraction of volatile compounds.

-

Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used.

-

Incubation: The homogenized sample is placed in a sealed vial and incubated at a controlled temperature (e.g., 40-60°C) to allow volatiles to partition into the headspace.

-

Extraction: The SPME fiber is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

-

Desorption: The adsorbed analytes are then thermally desorbed in the injection port of a gas chromatograph.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Hexanol in Wine

Objective: To separate and identify the enantiomers of 2-hexanol in a wine sample.

Methodology:

-

Sample Preparation: A wine sample can be directly analyzed or subjected to a pre-concentration step such as solid-phase extraction (SPE) to enrich the volatile fraction.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

-

Chiral Column: A chiral stationary phase is essential for the separation of enantiomers. A common choice is a cyclodextrin-based column (e.g., β-cyclodextrin or derivatives).

-

GC Conditions:

-

Injector Temperature: Typically set around 250°C.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, starting at 40°C, holding for a few minutes, and then ramping up to a final temperature of around 220°C.

-

Split/Splitless Injection: Depending on the concentration of the analytes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scanning from a low to high mass-to-charge ratio (e.g., m/z 40-350) to obtain the mass spectrum of the eluting compounds.

-

-

Identification: The enantiomers of 2-hexanol are identified by comparing their retention times and mass spectra with those of authentic this compound and (R)-(-)-2-Hexanol standards.

Biosynthetic Pathways

The biosynthesis of this compound in nature is believed to occur primarily through the stereoselective reduction of its corresponding ketone, 2-hexanone (B1666271). This reduction is catalyzed by specific enzymes, primarily alcohol dehydrogenases (ADHs) or ketoreductases (KREDs).

Figure 1. Biosynthesis of this compound.

The stereoselectivity of the enzymatic reduction determines the enantiomeric composition of the resulting 2-hexanol. In plants and microorganisms that produce predominantly this compound, the responsible enzymes exhibit a high degree of stereoselectivity, preferentially catalyzing the reduction of 2-hexanone to the (S)-enantiomer. The availability of the precursor, 2-hexanone, which can be derived from fatty acid metabolism, is also a key factor in the biosynthesis of 2-hexanol.

Logical Workflow for Identification and Analysis

The process of identifying and quantifying this compound in a natural sample follows a logical workflow.

Figure 2. Workflow for this compound Analysis.

This comprehensive approach, from sample preparation to detailed analysis and data interpretation, is essential for accurately determining the natural occurrence and sources of this compound. The information gathered is valuable for flavor and fragrance research, food authenticity studies, and the development of natural product-based pharmaceuticals.

An In-depth Technical Guide to the Chirality and Stereoisomers of 2-Hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical aspects of 2-hexanol (B165339), a chiral alcohol with significant applications in chemical synthesis and drug development. This document details the properties of its enantiomers, methods for their synthesis and separation, and analytical techniques for their characterization.

Introduction to the Chirality of 2-Hexanol

2-Hexanol, with the chemical formula C₆H₁₄O, is a secondary alcohol possessing a chiral center at the second carbon atom (C2).[1][2] This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-(-)-2-hexanol and (S)-(+)-2-hexanol.[3][4] The distinct spatial arrangement of the hydroxyl group and the alkyl chain around the chiral center results in unique optical and biological properties for each enantiomer. The ability to isolate and utilize these pure enantiomers is of paramount importance in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry where the biological activity of a drug is often enantiomer-dependent.[5][6]

Physicochemical Properties of 2-Hexanol Stereoisomers

The enantiomers of 2-hexanol share identical physical properties such as boiling point, density, and refractive index in a non-chiral environment. However, they exhibit opposite optical rotations. The racemic mixture, an equimolar combination of both enantiomers, is optically inactive.

Table 1: Physicochemical Properties of 2-Hexanol and its Stereoisomers

| Property | Racemic 2-Hexanol | (R)-(-)-2-Hexanol | This compound |

| CAS Number | 626-93-7 | 26549-24-6[3] | 52019-78-0[7] |

| Molecular Formula | C₆H₁₄O[2] | C₆H₁₄O[3] | C₆H₁₄O[7] |

| Molecular Weight | 102.17 g/mol [1] | 102.18 g/mol [4] | 102.18 g/mol [3] |

| Boiling Point (°C) | 136 - 140[2][8] | 137 - 138[4] | 138[3] |

| Density (g/mL at 20°C) | ~0.81[2] | 0.814[4] | 0.818[3] |

| Specific Rotation (--INVALID-LINK--) | 0° | -12°[9] | +12°[9] |

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure 2-hexanol can be achieved through two primary strategies: asymmetric synthesis, which directly produces a single enantiomer, and chiral resolution, which separates a racemic mixture.

Asymmetric Synthesis: Asymmetric Hydrogenation of 2-Hexanone

A highly efficient method for producing enantiomerically enriched 2-hexanol is the asymmetric hydrogenation of the prochiral ketone, 2-hexanone. This reaction utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively deliver hydrogen to one face of the carbonyl group.[6][10] Ruthenium-based catalysts, such as those employing chiral diphosphine and diamine ligands, have demonstrated high catalytic activity and enantioselectivity for this transformation.[11][12]

Experimental Protocol: Asymmetric Hydrogenation of 2-Hexanone with a Chiral Ruthenium Catalyst

This protocol is a general guideline based on established procedures for the asymmetric hydrogenation of ketones.[6]

-

Materials: 2-hexanone, a chiral ruthenium catalyst (e.g., [RuCl₂(chiral diphosphine)(chiral diamine)]), hydrogen gas, and an appropriate solvent (e.g., methanol (B129727) or ethanol).

-

Procedure:

-

In an inert atmosphere glovebox, a high-pressure reactor is charged with 2-hexanone, the chiral ruthenium catalyst (substrate-to-catalyst ratio typically ranging from 1000:1 to 10,000:1), and the solvent.

-

The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 10-50 atm) and heated to the appropriate temperature (e.g., 30-80 °C).

-

The reaction mixture is stirred vigorously for a specified time (e.g., 4-24 hours) until the reaction is complete, as monitored by GC or TLC.

-

After cooling to room temperature and venting the hydrogen, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by flash chromatography to yield the enantiomerically enriched 2-hexanol.

-

The enantiomeric excess (ee) is determined by chiral GC or HPLC.

-

Chiral Resolution: Enzymatic Kinetic Resolution

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture.[13] This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[13] Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of alcohols through enantioselective acylation.[5][14] In this process, one enantiomer is preferentially acylated, allowing for the separation of the acylated product from the unreacted enantiomer.[15]

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 2-Hexanol

This protocol is adapted from general procedures for the enzymatic resolution of secondary alcohols.[5]

-

Materials: Racemic 2-hexanol, immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B), an acyl donor (e.g., vinyl acetate), and an organic solvent (e.g., hexane (B92381) or toluene).

-

Procedure:

-

To a solution of racemic 2-hexanol in the organic solvent, add the immobilized lipase and the acyl donor.

-

The reaction mixture is stirred at a controlled temperature (e.g., 30-50 °C).

-

The reaction progress is monitored by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

-

The reaction is quenched at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester.

-

The enzyme is removed by filtration.

-

The filtrate is concentrated, and the unreacted 2-hexanol and the acylated product are separated by column chromatography.

-

The acylated enantiomer can be hydrolyzed back to the alcohol if desired.

-

Analytical Techniques for Stereoisomer Characterization

The differentiation and quantification of 2-hexanol enantiomers are crucial for assessing the success of enantioselective synthesis or resolution. Chiral chromatography is the primary analytical tool for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile chiral compounds like 2-hexanol.[16] The separation is achieved using a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives.[17][18]

Experimental Protocol: Chiral GC Analysis of 2-Hexanol Enantiomers

The following are typical starting conditions for the chiral GC separation of 2-hexanol, which may require optimization.[8][16]

-

Column: A chiral capillary column, such as one with a β-cyclodextrin-based stationary phase (e.g., CP-Chirasil-DEX CB).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 230-250 °C.

-

Oven Temperature Program: An initial temperature of 60-80 °C, held for 1-2 minutes, followed by a ramp of 2-5 °C/min to a final temperature of 180-200 °C.

-

Detector: Flame Ionization Detector (FID) at 250 °C.

-

Sample Preparation: The 2-hexanol sample is typically diluted in a suitable solvent (e.g., dichloromethane (B109758) or hexane) before injection. Derivatization with an agent like acetic anhydride (B1165640) can sometimes improve resolution.[17]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another essential technique for the separation of enantiomers.[19][20] Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including alcohols.[21]

Experimental Protocol: Chiral HPLC Analysis of 2-Hexanol Enantiomers

The following provides a general starting point for developing a chiral HPLC method for 2-hexanol.[21]

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

-

Mobile Phase: Typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. The ratio of hexane to alcohol is a critical parameter to optimize for achieving separation. A common starting point is 90:10 (v/v) hexane:isopropanol.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector, as 2-hexanol lacks a strong chromophore.

-

Sample Preparation: The sample is dissolved in the mobile phase.

Spectroscopic Characterization

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of 2-hexanol. While the spectra of the individual enantiomers are identical, they are crucial for confirming the identity and purity of the compound.

Table 2: Spectroscopic Data for 2-Hexanol

| Technique | Description |

| ¹H NMR (CDCl₃) | The proton NMR spectrum of 2-hexanol typically shows characteristic signals for the methyl protons adjacent to the chiral center, the methine proton at the chiral center, the methylene (B1212753) protons of the butyl chain, and the terminal methyl group. The hydroxyl proton signal is also present.[1][22][23] |

| ¹³C NMR (CDCl₃) | The carbon NMR spectrum displays six distinct signals corresponding to the six carbon atoms in the 2-hexanol molecule.[1] |

| FTIR | The infrared spectrum of 2-hexanol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations are observed around 2850-3000 cm⁻¹, and a C-O stretching band appears in the 1050-1150 cm⁻¹ region.[24][25] |

| Mass Spectrometry | The mass spectrum of 2-hexanol shows a molecular ion peak (M⁺) at m/z 102, although it may be weak. A prominent peak is often observed at m/z 45, corresponding to the [CH₃CHOH]⁺ fragment.[1] |

Conclusion

The chirality of 2-hexanol presents both challenges and opportunities in its application, particularly in the synthesis of enantiomerically pure pharmaceuticals. A thorough understanding of the properties of its stereoisomers, coupled with robust methods for their synthesis, resolution, and analysis, is essential for researchers and professionals in the field. This guide has provided a detailed overview of these critical aspects, offering a foundation for the effective utilization of chiral 2-hexanol in advanced chemical and pharmaceutical applications.

References

- 1. 2-Hexanol | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hexanol - Wikipedia [en.wikipedia.org]

- 3. 2-Hexanol, (R)- | C6H14O | CID 6993810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Hexanol, (S)- [webbook.nist.gov]

- 8. gcms.cz [gcms.cz]

- 9. chegg.com [chegg.com]

- 10. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu | MDPI [mdpi.com]

- 19. csfarmacie.cz [csfarmacie.cz]

- 20. phx.phenomenex.com [phx.phenomenex.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. hmdb.ca [hmdb.ca]

- 23. Solved Given the NMR spectrum of 2-hexanol below. | Chegg.com [chegg.com]

- 24. 2-Hexanol [webbook.nist.gov]

- 25. Solved 1. Can the IR spectrum be used to determine a mixture | Chegg.com [chegg.com]

An In-depth Technical Guide to (S)-(+)-2-Hexanol: IUPAC Nomenclature and Structure

This guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, and properties of the chiral molecule (S)-(+)-2-Hexanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature and Chemical Structure

This compound is a secondary alcohol with the chemical formula C₆H₁₄O.[1] Its systematic IUPAC name is (S)-hexan-2-ol . Let's break down the nomenclature:

-

Hexan- : This prefix indicates a six-carbon parent alkane chain (hexane).

-

-2-ol : This suffix signifies an alcohol (hydroxyl, -OH, functional group) located on the second carbon of the hexane (B92381) chain.[1][2]

-

(S)- : This is a stereochemical descriptor that denotes the specific spatial arrangement (configuration) of the substituents around the chiral center (the second carbon atom) according to the Cahn-Ingold-Prelog (CIP) priority rules.

-

(+)- : This indicates that the compound is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise). This property is determined experimentally and does not have a direct correlation with the (S) or (R) designation.

The molecule possesses a chiral center at the second carbon atom, which is bonded to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and a butyl group. This chirality results in the existence of two enantiomers: this compound and (R)-(-)-2-Hexanol.[1][3]

Molecular Structure:

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for 2-Hexanol (B165339). Note that some data may be for the racemic mixture ((±)-2-Hexanol) unless specified for the (S)-enantiomer.

Table 1: Physical and Chemical Properties of 2-Hexanol

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O | [1][2] |

| Molecular Weight | 102.17 g/mol | [2][4] |

| Appearance | Colorless liquid | [2] |

| Odor | Characteristic, winey, fruity, fatty, terpenic | [5][6] |

| Boiling Point | 136-140 °C | [1][2][4] |

| Melting Point | -23 °C | [1] |

| Density | 0.814 g/mL at 20 °C | [4][7] |

| Refractive Index | n20/D 1.414 | [4] |

| Flash Point | 41-46 °C | [2][4] |

| Solubility in Water | Poor; 14 g/L | [1][2] |

| logP (o/w) | 1.76 | [2] |

Table 2: Spectroscopic Data for 2-Hexanol

| Spectroscopy | Data Highlights |

| ¹H NMR (CDCl₃, 90 MHz) | Shifts [ppm]: 0.91, 1.15, 1.22, 1.32, 1.38, 3.76-3.83[2] |

| ¹³C NMR (CDCl₃, 25.16 MHz) | Characteristic peaks for the six carbon atoms.[2] |

| Mass Spectrometry (EI) | Major fragments (m/z): 45, 43, 69, 27, 44[2] |

| Infrared (IR) Spectroscopy | Broad peak around 3300-3400 cm⁻¹ (O-H stretch), peaks around 2850-3000 cm⁻¹ (C-H stretch).[3] |

Experimental Protocols

Synthesis of 2-Hexanol:

A common laboratory method for the preparation of 2-hexanol is the reduction of 2-hexanone (B1666271).[8]

-

Protocol: Reduction of 2-Hexanone with Sodium

-

Dissolve 123 mL (100 g) of 2-hexanone in a mixture of 750 mL of ether and 150 mL of water.

-

Introduce 69 grams of clean sodium in the form of wire or small pieces as rapidly as possible. The reaction should be controlled, and the flask may need to be cooled in an ice bath.

-

Once all the sodium has reacted, separate the ethereal layer.

-

Wash the ethereal layer with 25 mL of dilute hydrochloric acid (1:1), followed by a water wash.

-

Dry the solution with anhydrous potassium carbonate or anhydrous calcium sulfate.

-

Distill the solution using a fractionating column and collect the fraction boiling at 136-138°C. This yields approximately 97 g of 2-hexanol.[8]

-

Enantioselective Synthesis of (S)-2-Hexanol:

To obtain the specific (S)-enantiomer, an asymmetric synthesis method is required. One established method is the asymmetric reduction of the corresponding ketone, 6-chloro-2-hexanone, which can then be converted to 2-hexanol. Biocatalytic reductions often provide high enantioselectivity.

-

Protocol: Biocatalytic Reduction of 2-Hexanone using Alcohol Dehydrogenase

-

Prepare a buffered aqueous solution containing the substrate, 2-hexanone.

-

Add a suitable alcohol dehydrogenase (ADH) that exhibits selectivity for producing the (S)-enantiomer.

-

Incorporate a cofactor regeneration system, such as using a secondary enzyme like glucose dehydrogenase (GDH) and glucose, to recycle the NAD(P)H cofactor.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the progress of the reaction by analyzing samples at regular intervals using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column to determine the enantiomeric excess.

-

Upon completion, extract the product from the aqueous phase using an organic solvent.

-

Purify the (S)-2-hexanol using standard techniques such as distillation or column chromatography.[9]

-

Visualization of IUPAC Nomenclature

The following diagram illustrates the logical breakdown of the IUPAC name for this compound.

Caption: Logical breakdown of the IUPAC nomenclature for this compound.

References

- 1. 2-Hexanol - Wikipedia [en.wikipedia.org]

- 2. 2-Hexanol | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hexanol, (R)- | C6H14O | CID 6993810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hexanol 99 626-93-7 [sigmaaldrich.com]

- 5. 2-hexanol, 626-93-7 [thegoodscentscompany.com]

- 6. Human Metabolome Database: Showing metabocard for 2-Hexanol (HMDB0061886) [hmdb.ca]

- 7. 2-HEXANOL | 626-93-7 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling and Storage of (S)-(+)-2-Hexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for (S)-(+)-2-Hexanol, a flammable and potentially hazardous chemical. Adherence to these guidelines is critical to ensure a safe laboratory environment and prevent accidental exposure or injury.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this chemical are its flammability and potential for causing skin and eye irritation. Some sources also indicate it may be harmful if swallowed or inhaled.

GHS Pictograms:

-

Flame (GHS02): Indicates a flammable liquid and vapor.

-

Exclamation Mark (GHS07): Indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1]

-

Health Hazard (GHS08) (in some classifications): May indicate more severe health risks, though specific data for the (S)-(+)-enantiomer is limited.

Signal Word: Danger [2] or Warning [1]

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below. Key precautions include avoiding contact with skin and eyes, preventing inhalation of vapors, and keeping the chemical away from ignition sources.[1][2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| CAS Number | 52019-78-0[2][3] |

| Molecular Formula | C6H14O |

| Molecular Weight | 102.17 g/mol |

| Appearance | Colorless liquid[5] |

| Odor | Characteristic odor[5] |

| Boiling Point | 136°C (for 2-Hexanol)[5] |

| Flash Point | 41°C - 45°C (for 2-Hexanol)[1][5] |

| Density | 0.81 g/cm³ at 20°C (for 2-Hexanol)[1] |

| Solubility in Water | Poor[5] |

Toxicological Information

Detailed toxicological data for the specific (S)-(+)-enantiomer are not extensively reported. Much of the available information is for the racemic mixture of 2-Hexanol.

| Metric | Value | Species |

| LD50 Oral | 2,590 mg/kg | Rat |

Routes of Exposure: Inhalation and skin absorption are potential routes of exposure.[6]

Symptoms of Exposure:

-

Inhalation: May cause respiratory irritation.[2]

-

Skin Contact: Causes skin irritation.[2] Prolonged contact may lead to dryness and cracking.[5]

-

Eye Contact: Causes serious eye irritation.[2]

-

Ingestion: Harmful if swallowed.[1][2] Symptoms may include headache, dizziness, tiredness, nausea, and vomiting.[3]

Experimental Protocols for Safe Handling

Adherence to the following protocols is mandatory when working with this compound.

4.1 Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[5][7]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber).[8]

-

Skin and Body Protection: A lab coat or other protective clothing is required.[7] For larger quantities or in case of splashes, impervious clothing and flame-retardant antistatic protective clothing should be worn.[8]

-

Respiratory Protection: If working outside a fume hood or in poorly ventilated areas, a NIOSH/MSHA approved respirator is necessary.[7]

4.2 Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.[3][7]

-

Ensure that an eyewash station and safety shower are readily accessible.[3][7]

-

Use explosion-proof electrical and ventilation equipment.[1][3]

4.3 Handling Procedures

-

Avoid inhaling vapors or mist.[2]

-

Keep away from all sources of ignition, including open flames, sparks, and hot surfaces.[1][2][3]

-

Use non-sparking tools.[3]

-

Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[1][3]

-

Wash hands thoroughly after handling.[3]

Storage and Disposal

Proper storage and disposal are crucial to maintain the stability of the chemical and to prevent accidents.

5.1 Storage

-

Store away from heat, sparks, and open flames.[3]

-

Incompatible materials to avoid include acids, strong oxidizing agents, and acid chlorides.[3][7]

5.2 Spill and Leak Procedures

-

Small Spills: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2][3] Collect the absorbed material into a suitable, closed container for disposal.[3]

-

Large Spills: Evacuate the area.[2] Remove all sources of ignition.[2][3] Contain the spill to prevent it from entering drains.[2] Use spark-proof tools and explosion-proof equipment for cleanup.[3]

-

Ensure adequate ventilation during cleanup.[2]

5.3 Waste Disposal

-

Dispose of waste in accordance with local, regional, and national regulations.[2][3]

-

Do not mix with other waste.[2]

-

Contaminated containers should be treated as the product itself.[2]

First Aid Measures

In case of exposure, follow these first aid procedures immediately and seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[2][3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician.[2][3]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Consult a physician.[2][3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[3]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[3] Containers may explode when heated.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

References

- 1. cpachem.com [cpachem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. ICSC 0488 - 2-HEXANOL [chemicalsafety.ilo.org]

- 6. 2-Hexanol | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

(S)-(+)-2-Hexanol molecular weight and formula

This guide provides the fundamental molecular properties of (S)-(+)-2-Hexanol, a chiral alcohol with applications in chemical synthesis and as a flavoring agent. The following data has been compiled for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a secondary alcohol with the hydroxyl group located on the second carbon atom of a six-carbon chain. Its chemical and physical properties are well-documented.

| Property | Value | Source |

| Chemical Formula | C6H14O | [1][2][3] |

| Molecular Weight | 102.1748 g/mol | [1][2][4] |

| Synonyms | (S)-2-Hexanol | [1] |

| CAS Registry Number | 52019-78-0 | [1][2] |

Detailed Formula and Structure:

The linear formula for 2-hexanol (B165339) is CH3(CH2)3CH(OH)CH3. As a chiral molecule, 2-hexanol exists as two distinct enantiomers, this compound and (R)-(-)-2-Hexanol. The molecular weight and chemical formula are identical for both enantiomers.[3]

References

A Tale of Two Molecules: An In-depth Technical Guide to the Odor Profiles of (S)-(+)-2-Hexanol and (R)-(-)-2-Hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the distinct olfactory characteristics of the enantiomers of 2-hexanol (B165339), (S)-(+)-2-Hexanol and (R)-(-)-2-Hexanol. The phenomenon of stereoisomers possessing different sensory properties is of significant interest in the fields of flavor and fragrance chemistry, pharmacology, and neuroscience. Understanding these differences at a molecular level provides insights into the specificity of olfactory receptors and the mechanisms of odor perception.

Introduction to Chiral Odor Perception

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a crucial role in biological systems. This is particularly evident in olfaction, where the human nose can often distinguish between enantiomers, perceiving them as having entirely different scents. This discrimination arises from the chiral nature of olfactory receptors, which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium. The differential interaction of chiral odorants with these receptors initiates distinct signaling cascades, leading to varied odor perception in the brain.

Odor Profile Analysis of 2-Hexanol Enantiomers

The enantiomers of 2-hexanol present a clear example of this chiral recognition. While they share the same chemical formula and connectivity, their spatial arrangement leads to markedly different odor profiles.

Qualitative Odor Descriptors

Sensory panel evaluations have characterized the odors of the two enantiomers with distinct descriptors:

-

This compound: Possesses a complex odor profile described as mushroom, green, ripe, berry, astringent, and metallic .[1]

-

(R)-(-)-2-Hexanol: Is primarily characterized by mushroom, dusty, and oily notes.[1] Another description notes a mild, floral, and slightly fruity odor .

In contrast, the racemic mixture of 2-hexanol is described with a broader, less defined profile of winey, chemical, fruity, fatty, terpenic, and cauliflower-like .[2] This highlights that the perception of the mixture is not a simple average of its components but a unique sensory experience.

Quantitative Olfactory Data

Comparative Quantitative Data of 2-Pentanol (B3026449) Enantiomers

A study on the enantiomers of 2-pentanol determined their odor thresholds in both pure water and a 46% ethanol (B145695) solution, revealing significant differences in potency.

| Compound | Medium | Odor Threshold (mg/L) | Odor Description |

| (R)-2-Pentanol | Pure Water | 12.62 | Paint, rubber, grease |

| (S)-2-Pentanol | Pure Water | 3.03 | Mint, plastic, pungent |

| (R)-2-Pentanol | 46% Ethanol | 163.30 | Paint, rubber, grease |

| (S)-2-Pentanol | 46% Ethanol | 78.58 | Mint, plastic, pungent |

Data from a study on 2-pentanol enantiomers, presented here as a comparative example.[3]

These findings demonstrate that the (S)-enantiomer of 2-pentanol is significantly more potent (i.e., has a lower odor threshold) than the (R)-enantiomer in both media. This quantitative difference in potency, coupled with the distinct qualitative descriptors, underscores the high degree of selectivity of the olfactory system. It is plausible that a similar relationship in odor thresholds exists for the enantiomers of 2-hexanol.

Experimental Protocols

The determination of odor profiles and thresholds relies on sophisticated analytical and sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to separate volatile compounds and assess their individual odor characteristics.

Workflow for GC-O Analysis of 2-Hexanol Enantiomers:

-

Sample Preparation: The separated this compound and (R)-(-)-2-Hexanol are diluted to appropriate concentrations in a high-purity, odorless solvent.

-

Gas Chromatographic Separation: The samples are injected into a gas chromatograph equipped with a chiral capillary column. This column selectively retards one enantiomer more than the other, allowing for their separation.

-

Effluent Splitting: At the column outlet, the effluent is split. One portion is directed to a chemical detector, such as a Flame Ionization Detector (FID) or Mass Spectrometer (MS), for quantification and identification. The other portion is sent to an olfactory port.

-

Olfactometry: A trained sensory panelist sniffs the effluent from the olfactory port and records the retention time, duration, intensity, and qualitative description of any detected odor.

-

Data Analysis: The data from the chemical detector and the olfactometry are correlated to assign specific odor characteristics to each enantiomer.

Sensory Panel and Odor Threshold Determination

The determination of odor thresholds is typically performed using a trained sensory panel and a forced-choice ascending concentration series method.

Logical Workflow for Odor Threshold Determination:

-

Panel Selection and Training: A panel of individuals is screened for their olfactory acuity and trained to consistently identify and describe odors.

-

Sample Preparation: A series of dilutions of each enantiomer is prepared in an odorless medium (e.g., purified water or air). The concentrations typically increase in a geometric progression.

-

Presentation: The samples are presented to the panelists in a controlled environment. A common method is the three-alternative forced-choice (3-AFC) or triangle test, where the panelist is presented with three samples, one containing the odorant and two blanks, and must identify the different sample.

-

Data Collection: The concentration at which each panelist can reliably detect the odorant is recorded.

-

Threshold Calculation: The group's detection threshold is calculated, often as the geometric mean of the individual thresholds.

Olfactory Signaling Pathway and Chiral Recognition

The perception of different odors for the enantiomers of 2-hexanol is a direct result of their differential activation of olfactory receptors.

Generalized Olfactory Signaling Pathway:

The binding of an odorant molecule, such as this compound or (R)-(-)-2-Hexanol, to a specific olfactory receptor (OR) on the surface of an olfactory sensory neuron triggers a conformational change in the receptor. This activates an associated G-protein (specifically Golf in olfactory neurons). The activated G-protein, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of sodium and calcium ions. This influx depolarizes the neuron, and if the depolarization reaches a threshold, it generates an action potential that travels along the axon to the olfactory bulb in the brain.

The distinct odor profiles of the 2-hexanol enantiomers strongly suggest that they bind to and activate different subsets of the vast array of olfactory receptors, or bind to the same receptors with different affinities and efficacies. The specific three-dimensional shape of each enantiomer determines its fit within the binding pocket of a receptor, much like a key fits into a lock. This differential activation pattern at the receptor level is then interpreted by the brain as two unique smells.

Conclusion

The distinct odor profiles of this compound and (R)-(-)-2-Hexanol serve as a compelling illustration of the principles of chiral recognition in the olfactory system. The qualitative differences in their perceived scents, likely accompanied by quantitative differences in their odor thresholds, are rooted in their specific interactions with a diverse repertoire of olfactory receptors. Further research to identify the specific receptors for these and other chiral odorants will continue to unravel the complexities of how we perceive the chemical world around us. This knowledge is not only fundamental to our understanding of sensory neuroscience but also has practical applications in the development of novel flavors, fragrances, and pharmaceuticals.

References

Methodological & Application

Application Notes: Asymmetric Synthesis of (S)-(+)-2-Hexanol from 2-Hexanone

Introduction

(S)-(+)-2-Hexanol is a valuable chiral building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its defined stereochemistry is crucial for biological activity and final product efficacy. The asymmetric reduction of the prochiral ketone, 2-hexanone (B1666271), represents the most direct and atom-economical route to enantiomerically pure this compound. This document outlines two robust and highly selective methods for this transformation: biocatalytic reduction using an alcohol dehydrogenase (ADH) and chemocatalytic asymmetric hydrogenation using a chiral Ruthenium-BINAP complex. These protocols are designed for researchers in synthetic chemistry and drug development seeking reliable methods for producing chiral alcohols.

Method 1: Biocatalytic Asymmetric Reduction with Alcohol Dehydrogenase (ADH)

Biocatalysis offers a highly selective and environmentally benign approach to chiral alcohol synthesis. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible reduction of ketones to alcohols with exceptional enantioselectivity. The reaction requires a hydride source, typically provided by a cofactor such as reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which is regenerated in situ. A common and cost-effective method for cofactor regeneration is the "coupled-substrate" approach, where a sacrificial alcohol like 2-propanol serves as the hydride donor, producing acetone (B3395972) as the sole byproduct.

dot

Caption: Workflow for the biocatalytic reduction of 2-hexanone.

Data Presentation: ADH-Catalyzed Reduction of Aliphatic Ketones

While specific data for 2-hexanone is not extensively published, the following table summarizes results for the highly analogous substrate, 2-octanone, using ADH-A from Rhodococcus ruber. These results are representative of the high selectivity and efficiency expected for linear aliphatic ketones.[1]

| Substrate | Biocatalyst | Co-substrate | System | Temp (°C) | Time (h) | Conversion (%) | Product | e.e. (%) |

| 2-Octanone | Lyophilized E. coli cells expressing ADH-A from Rhodococcus ruber | 2-Propanol | 99% (v/v) Hexane (B92381) | 30 | 24 | >99 | (S)-2-Octanol | >99 |

| 2-Octanone | Purified ADH-A from Rhodococcus ruber | 2-Propanol | 50% (v/v) Hexane | 30 | 24 | >99 | (S)-2-Octanol | >99 |

Experimental Protocol: Biocatalytic Reduction of 2-Hexanone

This protocol is adapted from established procedures for the reduction of aliphatic ketones using ADH-A from Rhodococcus ruber.[1][2][3]

Materials:

-

Alcohol Dehydrogenase 'A' (ADH-A) from Rhodococcus ruber (as lyophilized whole cells or purified enzyme)

-

2-Hexanone (Substrate)

-

2-Propanol (Co-substrate/Co-solvent)

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Potassium phosphate (B84403) buffer (100 mM, pH 6.5)

-

Hexane (or other hydrophobic solvent, e.g., MTBE)

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware, shaker incubator, centrifuge

Procedure:

-

Reaction Setup: In a sealed reaction vessel, prepare a biphasic system. For a 10 mL total volume, add 5 mL of 100 mM potassium phosphate buffer (pH 6.5) and 5 mL of hexane.

-

Add Reagents: To the aqueous buffer phase, add NAD⁺ to a final concentration of 1 mM. Add the ADH-A biocatalyst (e.g., 10-20 mg of lyophilized cells).

-

Add Substrate and Co-substrate: Add 2-propanol to the system (typically 10-20% v/v of the total volume). Dissolve 2-hexanone in the hexane phase to a desired final concentration (e.g., 50-100 mM).

-

Enzymatic Reaction: Seal the vessel and place it in a shaker incubator at 30°C with vigorous shaking (e.g., 200 rpm) to ensure adequate mixing between the phases.

-

Monitoring: Monitor the reaction progress by taking small aliquots from the organic phase at regular intervals. Analyze the samples by chiral Gas Chromatography (GC) to determine the conversion of 2-hexanone and the enantiomeric excess of the (S)-2-Hexanol product.

-

Work-up: Once the reaction reaches completion (typically 24-48 hours), separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude (S)-2-Hexanol can be purified by silica (B1680970) gel column chromatography if necessary.

Method 2: Asymmetric Hydrogenation (Noyori-type Reduction)

The Noyori asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones.[4][5][6] The process typically employs a Ruthenium(II) catalyst coordinated with a chiral diphosphine ligand, most commonly BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand. This catalytic system activates molecular hydrogen and delivers it to one face of the ketone, affording the chiral alcohol with high enantioselectivity.

dot

Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.

Data Presentation: Asymmetric Hydrogenation of Aliphatic Ketones

The Ru-BINAP/Diamine system is highly effective for a wide range of ketones. The following table provides representative data for analogous aliphatic ketones, demonstrating the high yields and enantioselectivities that can be achieved.

| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |

| Cyclohexyl methyl ketone | RuCl₂[(S)-XylBINAP][(S,S)-DPEN] + Base | 2,000 | 8 | 2-Propanol | 25 | 12 | >99 | 99 (R) |

| 3,3-Dimethyl-2-butanone | RuCl₂[(S)-BINAP][(S,S)-DPEN] + Base | 2,000 | 50 | Methanol | 50 | 20 | >99 | 98 (R) |

| 2-Octanone | RuCl₂[(S)-TolBINAP][(S,S)-DPEN] + Base | 10,000 | 30 | 2-Propanol | 30 | 15 | >99 | 99 (R) |

(Note: To obtain the (S)-alcohol, the (R)-BINAP ligand is typically used. Data is representative of the catalyst system's efficacy for this class of substrate).[5]

Experimental Protocol: Asymmetric Hydrogenation of 2-Hexanone

This protocol describes an in situ preparation of the active catalyst followed by hydrogenation.[4][5][7] All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.

Materials:

-

RuCl₂--INVALID-LINK--n or other suitable Ru(II)-BINAP precursor

-

(S,S)-1,2-Diphenylethylenediamine ((S,S)-DPEN) or other chiral diamine

-

Potassium tert-butoxide (t-BuOK)

-

2-Hexanone

-

Anhydrous, degassed 2-propanol

-

High-purity Hydrogen (H₂) gas

-

High-pressure autoclave with magnetic stirring

-

Schlenk glassware

Procedure:

-

Catalyst Preparation (in situ): In a Schlenk flask under inert atmosphere, add RuCl₂--INVALID-LINK--n (e.g., 0.005 mmol, 1 equiv.) and (S,S)-DPEN (e.g., 0.005 mmol, 1 equiv.). Add 5 mL of anhydrous, degassed 2-propanol and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.

-

Reaction Setup: In a separate Schlenk flask, dissolve 2-hexanone (e.g., 10 mmol, 2000 equiv.) in 15 mL of anhydrous, degassed 2-propanol. Add a solution of t-BuOK in 2-propanol (e.g., 0.02 mmol, 4 equiv.).

-

Hydrogenation: Transfer the catalyst solution from step 1 to the substrate solution in step 2 via cannula. Transfer the entire reaction mixture to a glass liner inside a high-pressure autoclave.

-

Pressurization: Seal the autoclave, purge it several times with H₂ gas, and then pressurize to the desired pressure (e.g., 10-30 atm).

-

Reaction: Begin vigorous stirring and heat the autoclave to the desired temperature (e.g., 30-40°C). Monitor the reaction by observing the pressure drop.

-

Work-up: After the reaction is complete (typically 12-24 hours), cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Purification: Remove the solvent from the reaction mixture under reduced pressure. The residue can be passed through a short plug of silica gel (eluting with ether or ethyl acetate) to remove the catalyst. Further purification of (S)-2-Hexanol can be achieved by distillation. Analyze the product for yield and enantiomeric excess via chiral GC.

General Reaction Scheme

The overall transformation from the prochiral ketone to the chiral (S)-alcohol is depicted below. The choice of catalyst—either an enzyme or a chiral metal complex—determines the facial selectivity of the hydride addition.

dot

Caption: Asymmetric reduction of 2-hexanone to (S)-2-hexanol.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Purification and characterization of a chemotolerant alcohol dehydrogenase applicable to coupled redox reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ethz.ch [ethz.ch]